molecular formula C9H5BrINO B8145574 6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one

6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one

Cat. No.: B8145574
M. Wt: 349.95 g/mol
InChI Key: MFLRUSMQXVXDGS-UHFFFAOYSA-N
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Description

6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C9H5BrINO and a molecular weight of 349.95 g/mol . This compound is part of the isoquinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one typically involves the bromination and iodination of 1,2-dihydroisoquinolin-1-one. The process begins with the preparation of 1,2-dihydroisoquinolin-1-one, followed by selective bromination and iodination under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar bromination and iodination techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to interact with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the detailed pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
  • 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
  • 6-Iodo-1,2-dihydroisoquinolin-1-one

Uniqueness

6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This dual halogenation provides distinct properties that can be leveraged in various chemical and biological applications .

Properties

IUPAC Name

6-bromo-4-iodo-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLRUSMQXVXDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CNC2=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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